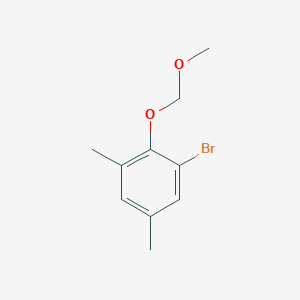
1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxymethoxy groups, and two methyl groups. This compound is of interest in organic synthesis and various chemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene typically involves the bromination of 2-(methoxymethoxy)-3,5-dimethylbenzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction conditions often include a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, catalyst, and bromine source is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the methoxymethoxy groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(methoxymethoxy)ethane: Similar in structure but with an ethane backbone instead of a benzene ring.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains an additional ethoxy group compared to 1-Bromo-2-(methoxymethoxy)ethane.
1-Bromo-2-methoxynaphthalene: A naphthalene derivative with a methoxy group and a bromine atom.
Uniqueness
1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both methoxymethoxy groups and methyl groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound in organic synthesis and research applications.
Eigenschaften
Molekularformel |
C10H13BrO2 |
|---|---|
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
1-bromo-2-(methoxymethoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13BrO2/c1-7-4-8(2)10(9(11)5-7)13-6-12-3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
CIECIEWJRUGSKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)OCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


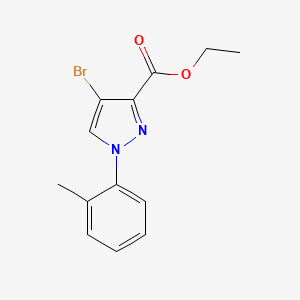


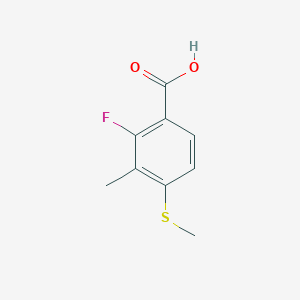
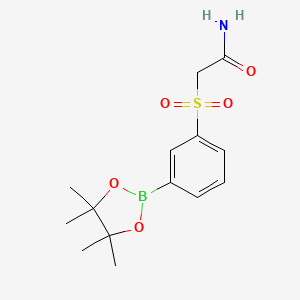
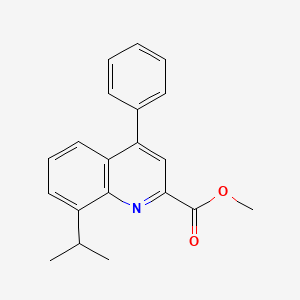

![(R)-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid](/img/structure/B14772062.png)
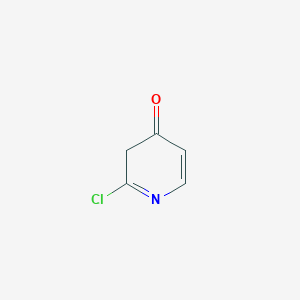


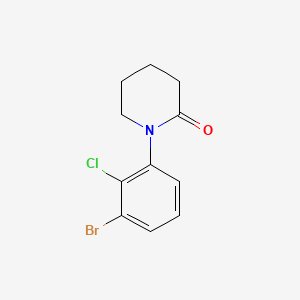
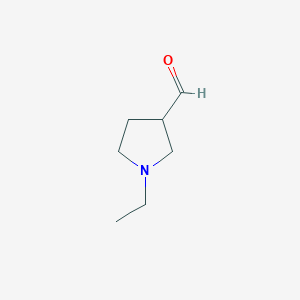
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide](/img/structure/B14772097.png)
